3-[1-(Benzenesulfonyl)-2-methylpropyl]furan
Description
3-[1-(Benzenesulfonyl)-2-methylpropyl]furan is an organosulfur compound featuring a furan ring substituted with a benzenesulfonyl group attached via a 2-methylpropyl chain. The benzenesulfonyl moiety (C₆H₅SO₂-) is electron-withdrawing, which may influence the reactivity of the furan ring, particularly in electrophilic substitution reactions.
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)-2-methylpropyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-11(2)14(12-8-9-17-10-12)18(15,16)13-6-4-3-5-7-13/h3-11,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXOBXVKGGIPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=COC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Benzenesulfonyl)-2-methylpropyl]furan typically involves the reaction of furan with 2-methyl-1-(phenylsulfonyl)propyl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Benzenesulfonyl)-2-methylpropyl]furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or sulfoxide.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
3-[1-(Benzenesulfonyl)-2-methylpropyl]furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(Benzenesulfonyl)-2-methylpropyl]furan involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Substituted Heterocycles
A key structural analog is 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS RN: 912569-59-6), listed in the Kanto Reagents catalog . While both compounds share a benzenesulfonyl group, the heterocyclic core differs:
- 3-[1-(Benzenesulfonyl)-2-methylpropyl]furan : Furan ring with a branched alkyl-sulfonyl substituent.
- 3-(1-Methylpyrazol-3-yl)benzenesulfonyl chloride : Pyrazole ring substituted with a methyl group and sulfonyl chloride.
| Property | This compound | 3-(1-Methylpyrazol-3-yl)benzenesulfonyl chloride |
|---|---|---|
| Molecular Formula | Not provided | C₁₀H₉ClN₂O₂S |
| Molecular Weight | Not provided | 256.71 g/mol |
| CAS RN | Not available | 912569-59-6 |
| Physical State | Not reported | Solid (mp 76.5–78.5°C) |
The pyrazole derivative’s sulfonyl chloride group confers higher reactivity in nucleophilic substitution compared to the sulfonyl-alkyl-furan structure, which may exhibit stability under similar conditions .
Furan Derivatives with Alkylidene Substituents
Another related compound is (3E)-3-(2-methylpropylidene)-1,3-dihydro-2-benzofuran-1-one (CAS RN: 56014-69-8), an isobenzofuranone with a conjugated alkylidene chain . Key differences include:
- Core Structure: The target compound has a furan ring, while the analog features a benzofuranone (oxygen in a lactone configuration).
| Property | This compound | (3E)-3-(2-Methylpropylidene)-1,3-dihydro-2-benzofuran-1-one |
|---|---|---|
| Molecular Formula | Not provided | C₁₂H₁₂O₂ |
| Functionality | Sulfonyl-alkyl-furan | Alkylidene-benzofuranone |
| Potential Reactivity | Electrophilic substitution inhibited by SO₂ | Conjugated system prone to cycloaddition or oxidation |
Phenothiazine-Based Sulfonamides
Unlike the target compound, Perimethazine’s therapeutic activity stems from its phenothiazine core, which interacts with dopamine receptors. This highlights how sulfonyl groups in different scaffolds lead to divergent biological outcomes.
Biological Activity
3-[1-(Benzenesulfonyl)-2-methylpropyl]furan is a complex organic compound that presents significant potential in pharmaceutical development due to its unique structural features, which include a furan ring and a benzenesulfonyl group. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug design.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure integrates a furan moiety, known for its reactivity and ability to interact with various biological targets, along with a benzenesulfonyl group that enhances solubility and stability in biological systems.
Biological Activity Overview
Research indicates that compounds containing furan and sulfonyl functionalities exhibit notable biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Potential anticancer activity
The specific mechanisms of action for this compound remain under investigation, but similar compounds have shown interactions with enzymes and receptors, modulating their activity.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes relevant analogs:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylbenzenesulfonamide | Methyl group on benzene | Antimicrobial properties |
| Benzo[b]furan | Fused benzene and furan rings | Anticancer activity |
| 5-Sulfamoylfurfuryl alcohol | Sulfamoyl group on furfuryl alcohol | Anti-inflammatory effects |
These comparisons highlight the unique combination of functionalities in this compound, which may enhance its biological activity compared to simpler analogs.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The furan ring could facilitate binding to specific receptors, influencing signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to apoptosis in cancer cells.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available furan derivatives and benzenesulfonamide.
- Reaction Conditions : Common methods include nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
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